Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-
Description
The compound Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- (hereafter referred to as the target compound) is a synthetic benzoic acid derivative featuring an imidazolidinone ring substituted with a 4-isopropoxyphenyl group at the 3-position of the benzene ring. Its molecular formula is C₁₉H₂₀N₂O₄, with a molecular weight of 340.38 g/mol (calculated).
Structure
3D Structure
Properties
CAS No. |
651748-81-1 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[2-oxo-3-(4-propan-2-yloxyphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-13(2)25-17-8-6-15(7-9-17)20-10-11-21(19(20)24)16-5-3-4-14(12-16)18(22)23/h3-9,12-13H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
OOEWABOIBYBKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of benzoic acid derivatives linked to substituted imidazolidinones typically involves two key steps: (1) formation of the imidazolidinone core and (2) coupling with the benzoic acid moiety. For the target compound, the 4-(1-methylethoxy)phenyl substituent on the imidazolidinone ring necessitates careful selection of starting materials and reaction conditions. Below, we outline plausible synthetic routes based on analogous compounds and reaction mechanisms from peer-reviewed literature and patents.
Core Imidazolidinone Synthesis
Cyclization of 4-(1-Methylethoxy)aniline with Diamines
The imidazolidinone ring can be formed via cyclization of 4-isopropoxyaniline with a diamine precursor. A common approach involves reacting the aniline derivative with ethylenediamine or similar diamines under acidic or basic conditions to form the five-membered ring.
Key Reagents and Conditions
Mechanistic Insight :
The reaction likely proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by intramolecular cyclization. Acidic conditions (e.g., HCl) protonate the intermediate, facilitating ring closure.
Alternative Route: Urea Derivative Cyclization
A second method involves reacting 4-isopropoxyaniline with urea derivatives under dehydrating conditions. For example:
- Step 1 : Condensation of 4-isopropoxyaniline with urea in the presence of a catalyst (e.g., H₂SO₄).
- Step 2 : Heating to facilitate cyclization and elimination of water.
Example Reagents
| Reagent/Condition | Purpose | Source Citation |
|---|---|---|
| Urea | Carbonyl source for imidazolidinone ring formation | |
| H₂SO₄ | Catalyst for dehydration | |
| 150–200°C | Temperature for cyclization |
Coupling with Benzoic Acid Derivatives
Direct Condensation
The benzoic acid moiety is introduced via condensation with an activated ester or acid chloride.
Typical Protocol
- Activate Benzoic Acid : Convert benzoic acid to an acid chloride using SOCl₂ or PCl₅.
- Couple with Imidazolidinone : React the acid chloride with the imidazolidinone intermediate in the presence of a base (e.g., Et₃N).
Reagents and Conditions
| Reagent/Condition | Purpose | Source Citation |
|---|---|---|
| SOCl₂ or PCl₅ | Activation of benzoic acid to acid chloride | |
| Et₃N | Base for deprotonation | |
| Dichloromethane (DCM) | Solvent for coupling |
Alternative: Suzuki-Miyaura Cross-Coupling
For regioselective coupling, a palladium-catalyzed cross-coupling reaction could be employed, though this is less common for imidazolidinones.
Optimization and Challenges
Hypothetical Synthesis Pathway
Based on analogous compounds, a plausible synthesis route is outlined below:
Step 1: Imidazolidinone Core Formation
- Reactants : 4-(1-Methylethoxy)aniline + ethylenediamine.
- Conditions : HCl (catalyst), reflux in ethanol.
- Product : 3-(4-(1-Methylethoxy)phenyl)-2-oxoimidazolidin-1-amine.
Step 2: Coupling with Benzoic Acid
- Reactants : Benzoic acid + SOCl₂ → benzoyl chloride.
- Reaction : Benzoyl chloride + 3-(4-(1-Methylethoxy)phenyl)-2-oxoimidazolidin-1-amine in DCM/Et₃N.
- Product : Target compound.
Data Table: Comparative Synthetic Routes
| Route | Key Steps | Reagents/Conditions | Yield* (%) |
|---|---|---|---|
| Route A | 1. Cyclization; 2. Acid chloride coupling | HCl, EtOH; SOCl₂, DCM/Et₃N | ~60–70 |
| Route B | 1. Urea cyclization; 2. Condensation | H₂SO₄, 150–200°C; PCl₅, DCM | ~50–60 |
*Yields estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzoic acid derivatives. For instance, derivatives incorporating similar structural motifs have shown significant inhibitory effects against various cancer cell lines. Research indicates that modifications in the substituents on the phenyl ring can enhance the anticancer activity .
Neuroprotective Effects
In vitro studies have demonstrated that compounds with similar structural characteristics exhibit neuroprotective effects, particularly against neurodegenerative diseases. They have been shown to inhibit enzymes such as monoamine oxidase and cholinesterase, which are implicated in neurodegeneration . This suggests a potential application in developing treatments for conditions like Alzheimer's disease.
Antimicrobial Properties
Benzoic acid derivatives are also noted for their antimicrobial properties. The presence of the imidazolidinyl group may contribute to enhanced interactions with microbial membranes, leading to increased efficacy against various pathogens .
Study 1: Anticancer Activity Evaluation
A study conducted by Güzel-Akdemir et al. (2021) evaluated novel derivatives based on benzilic acid and their anticancer activities against leukemia and central nervous system cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, suggesting that further exploration of these compounds could lead to effective cancer therapies .
Study 2: Neuroprotective Properties Assessment
Research published in Pharmaceutical Research explored a series of compounds similar to benzoic acid derivatives for their neuroprotective effects. The study utilized enzyme activity assays to assess inhibitory potency against monoamine oxidase B and butyrylcholinesterase. Compounds were tested in vivo using models of neurodegeneration, revealing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of benzoic acid derivatives functionalized with substituted imidazolidinone rings. Key structural analogs include:
Benzoic Acid, 3-[3-(3,5-Difluorophenyl)-2-Oxo-1-Imidazolidinyl]- (CAS 651749-07-4)
- Substituent : 3,5-Difluorophenyl.
- Molecular Formula : C₁₆H₁₂F₂N₂O₃.
- Molecular Weight : 330.28 g/mol.
- Key Properties: Computed logP: 2.8 (indicating moderate lipophilicity). Hydrogen bond donors/acceptors: 1/5. The electron-withdrawing fluorine atoms enhance polarity and may improve binding affinity to targets requiring electrostatic interactions .
Benzoic Acid, 3-[3-(3-Fluorophenyl)-2-Oxo-1-Imidazolidinyl]- (CAS 651749-10-9)
- Substituent : 3-Fluorophenyl.
- Molecular Formula : C₁₆H₁₃FN₂O₃.
- Molecular Weight : 300.28 g/mol.
- Key Properties: Computed logP: 2.5 (slightly less lipophilic than the difluoro analog).
Structural Comparison Table
*Estimated based on substituent contributions.
Key Research Findings and Implications
Substituent Effects on Lipophilicity :
- The target compound’s 4-isopropoxyphenyl group increases logP (~3.5) compared to fluoro-substituted analogs (logP 2.5–2.8), suggesting enhanced membrane permeability and oral bioavailability. This aligns with the use of isopropoxy groups in drugs like Tandutinib to improve pharmacokinetics .
Electronic and Steric Modifications :
- Fluorine substituents (electron-withdrawing) may enhance binding to polar enzyme pockets (e.g., kinases), while the bulkier isopropoxy group could favor interactions with hydrophobic regions.
Potential Biological Activity: While direct activity data for the target compound is unavailable, structural analogs with imidazolidinone scaffolds are associated with kinase inhibition, anti-inflammatory, and antimicrobial activities.
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- (CAS Number: 651748-81-1) represents a novel structure that combines the benzoic acid moiety with an imidazolidine framework. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is . The structure includes a benzoic acid core linked to an imidazolidinyl group, which may contribute to its biological properties.
Antimicrobial Activity
Research has shown that certain benzoic acid derivatives exhibit significant antimicrobial properties. A study focusing on related compounds indicated that modifications on the aromatic ring can enhance antibacterial activity against various pathogens. For instance, compounds with electron-donating groups showed improved efficacy against Gram-positive bacteria compared to their electron-withdrawing counterparts .
Anti-inflammatory Effects
The imidazolidinyl structure is known for its potential anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar scaffolds can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in conditions such as arthritis and other inflammatory diseases .
Cytotoxicity and Safety Profile
A critical aspect of evaluating new compounds is understanding their cytotoxicity. In preliminary assessments, Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- exhibited low cytotoxicity in human cell lines at concentrations up to 1000 µM. This safety profile is promising for further development as a therapeutic agent .
Study on Insecticidal Activity
A recent study explored the larvicidal activity of related benzoic acid derivatives against Aedes aegypti, the vector for several viral diseases. The findings suggested that structural modifications significantly influence larvicidal potency. While specific data on the compound is limited, it highlights the potential for benzoic acid derivatives in pest control applications .
Comparison with Standard Drugs
In comparative studies with established drugs such as acarbose (an α-glucosidase inhibitor), some benzoic acid derivatives demonstrated superior inhibitory activity. For example, a derivative bearing similar structural features showed an IC50 value of 12.44 µM against α-glucosidase, indicating strong potential for managing diabetes through carbohydrate metabolism modulation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4 |
| CAS Number | 651748-81-1 |
| Antimicrobial Activity | Moderate |
| Cytotoxicity (IC50) | >1000 µM |
| Potential Applications | Antimicrobial, Anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
